3-Amino-3-cyclopropylpropanoic acid chemical properties
3-Amino-3-cyclopropylpropanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid characterized by the presence of a cyclopropyl ring. This structural feature imparts conformational rigidity, a property of significant interest in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. The cyclopropyl group can influence the biological activity and metabolic stability of parent compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of 3-Amino-3-cyclopropylpropanoic acid.
Chemical Properties
Table 1: Physicochemical Properties of 3-Amino-3-cyclopropylpropanoic Acid and Related Compounds
| Property | 3-Amino-3-cyclopropylpropanoic acid (Predicted/Estimated) | (S)-2-Amino-3-cyclopropylpropanoic acid (CAS: 102735-53-5)[1][2] | 3-Aminopropanoic acid (β-Alanine) (CAS: 107-95-9)[3] |
| IUPAC Name | 3-Amino-3-cyclopropylpropanoic acid | (2S)-2-Amino-3-cyclopropylpropanoic acid | 3-Aminopropanoic acid |
| CAS Number | 331633-72-8 | 102735-53-5 | 107-95-9 |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | C₃H₇NO₂ |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol | 89.09 g/mol |
| Melting Point | High, likely >200 °C (decomposes) | No data available | 201 °C (decomposes) |
| Boiling Point | No data available | No data available | Decomposes |
| Solubility in Water | Expected to be soluble | 80 mg/mL[1][2] | 545 g/L |
| pKa | No data available | No data available | 3.55 (pKa1), 10.24 (pKa2) |
| LogP | No data available | No data available | -1.1 |
Note: Data for 3-Amino-3-cyclopropylpropanoic acid is largely predicted based on the general characteristics of amino acids, which typically exhibit high melting points due to their zwitterionic nature and are generally soluble in water while being insoluble in non-polar organic solvents.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Amino-3-cyclopropylpropanoic acid is not widely published, several general synthetic strategies for cyclopropane-containing β-amino acids have been reported. These methods can likely be adapted for the synthesis of the target molecule.
General Synthetic Approaches:
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Olefination of Cyclopropanone Surrogates: An expedient route to cyclopropane β-amino acid derivatives involves the olefination of readily accessible cyclopropanone surrogates. The resulting electrophilic alkylidenecyclopropanes can then undergo a telescopic aza-Michael reaction to yield the desired β-amino acid derivatives with good diastereocontrol.[4]
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Asymmetric Cyclopropanation: Chiral catalysts, such as (Salen)Ru(II) complexes, can be employed in the asymmetric cyclopropanation of α,β-unsaturated compounds to introduce the cyclopropyl moiety with high enantioselectivity. Subsequent functional group manipulations can then lead to the target β-amino acid.
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From Cyclopropanecarboxaldehyde or Cyclopropyl Methyl Ketone: Standard organic transformations can be envisioned starting from commercially available cyclopropanecarboxaldehyde or cyclopropyl methyl ketone. For instance, a Strecker synthesis or a related multicomponent reaction could be employed to introduce the amino and carboxyl functionalities.
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One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids: A facile one-pot synthesis has been described for 3-amino-3-arylpropionic acids, which could potentially be adapted by using cyclopropanecarboxaldehyde as the aldehyde component.[5][6]
Reactivity:
The reactivity of 3-Amino-3-cyclopropylpropanoic acid is dictated by its functional groups: the amino group, the carboxylic acid group, and the cyclopropyl ring.
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The amino group can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.
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The carboxylic acid group can be esterified, converted to an amide, or reduced to an alcohol.
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The cyclopropyl ring is a strained system and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific catalysts. This property can be exploited in further synthetic transformations.
Experimental Protocols
Example Protocol: One-Pot Synthesis of a β-Amino Acid (Adapted from a general procedure for 3-amino-3-arylpropanoic acids)
This protocol is a generalized adaptation and would require optimization for the specific synthesis of 3-Amino-3-cyclopropylpropanoic acid.
Materials:
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Cyclopropanecarboxaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol (or other suitable solvent)
Procedure:
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To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq).
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Add ethanol as the solvent.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration.
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If the product remains in solution, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Disclaimer: This is a generalized protocol and requires specific optimization of reaction conditions, stoichiometry, and purification methods for the synthesis of 3-Amino-3-cyclopropylpropanoic acid.
Biological Activity and Signaling Pathways
There is currently no direct experimental evidence detailing the specific biological activity or the signaling pathways modulated by 3-Amino-3-cyclopropylpropanoic acid. However, the broader class of amino acids is known to play a crucial role in cellular signaling, particularly through the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways.
Potential Involvement in Amino Acid Sensing Pathways:
Amino acids are essential nutrients that signal their availability to the cell, thereby regulating key processes like protein synthesis, cell growth, and metabolism.
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mTOR Pathway: The mTOR complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids. This activation is a complex process involving the Rag GTPases and other sensor proteins. It is plausible that 3-Amino-3-cyclopropylpropanoic acid, as an amino acid analog, could potentially influence mTORC1 signaling, either as an activator or an inhibitor, depending on its interaction with the cellular amino acid sensing machinery.
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GCN2 Pathway: The GCN2 kinase is activated in response to amino acid deprivation. This leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), resulting in a general inhibition of protein synthesis and the preferential translation of stress-response transcripts like ATF4. If 3-Amino-3-cyclopropylpropanoic acid is not efficiently utilized by the cell or interferes with the transport or sensing of other amino acids, it could potentially trigger the GCN2-mediated stress response.
Diagram of a Generalized Amino Acid Signaling Pathway
References
- 1. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]
- 2. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]
- 3. 3-Aminopropanoic acid(107-95-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
